![molecular formula C19H16N2O8 B3612391 N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3612391.png)
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable chromene derivative under acidic or basic conditions to form the intermediate product. This intermediate is then subjected to nitration and subsequent amidation reactions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate: This compound differs by the presence of a carboxylate group instead of a carboxamide group, which may affect its chemical reactivity and biological activity.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine: This compound contains an iodine atom and a methoxyphenyl group, which may confer different pharmacological properties.
2’,5’-Dimethoxyfentanyl: This compound is structurally similar but belongs to a different class of compounds (fentanyl analogues) and has different pharmacological effects.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8/c1-26-12-4-5-15(27-2)14(9-12)20-18(22)13-7-10-6-11(21(24)25)8-16(28-3)17(10)29-19(13)23/h4-9H,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVICXAJKFUMMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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